molecular formula C17H18N2O5S B213974 4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine

4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine

Cat. No. B213974
M. Wt: 362.4 g/mol
InChI Key: WUYBEZUGTUGNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine, also known as NM-3, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of thiomorpholines, which are cyclic organic compounds that contain both a sulfur and nitrogen atom in their ring structure. The unique structure of NM-3 makes it a promising candidate for various biomedical applications such as cancer therapy, drug delivery, and imaging.

Mechanism of Action

The mechanism of action of 4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine involves its ability to inhibit the activity of certain enzymes that are essential for the survival of cancer cells. Specifically, 4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine inhibits the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. By inhibiting this enzyme, 4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine induces oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine has been shown to have several biochemical and physiological effects. Studies have shown that 4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine can induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. Additionally, 4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of 4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine in lab experiments is its unique structure, which makes it a promising candidate for various biomedical applications. Additionally, the multi-step synthesis process of 4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine allows for the modification of its structure, which can lead to the development of more potent analogs. However, one of the limitations of using 4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research and development of 4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine. One potential direction is the modification of its structure to improve its solubility in water, which would make it easier to work with in lab experiments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine, as well as its potential therapeutic applications. Finally, the development of more potent analogs of 4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine could lead to the discovery of novel cancer therapies and treatments for various inflammatory diseases.
In conclusion, 4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine is a novel compound that has shown potential in various scientific research applications, particularly in cancer therapy. Its unique structure and multi-step synthesis process make it a promising candidate for the development of novel cancer therapies and treatments for various inflammatory diseases. Further research is needed to fully understand the biochemical and physiological effects of 4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine, as well as its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 2-nitro-4-methylphenol, which is then converted into 2-nitro-4-methylphenoxyacetaldehyde. The next step involves the reaction of 2-nitro-4-methylphenoxyacetaldehyde with furfuryl mercaptan to yield 2-nitro-4-methylphenoxyacetyl furfuryl mercaptan. Finally, this compound is reacted with thiomorpholine to yield 4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine.

Scientific Research Applications

4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine has shown potential in various scientific research applications. One of the most promising applications is in cancer therapy. Studies have shown that 4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine can induce apoptosis (cell death) in cancer cells by inhibiting the activity of certain enzymes that are essential for their survival. Additionally, 4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

IUPAC Name

[5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C17H18N2O5S/c1-12-2-4-15(14(10-12)19(21)22)23-11-13-3-5-16(24-13)17(20)18-6-8-25-9-7-18/h2-5,10H,6-9,11H2,1H3

InChI Key

WUYBEZUGTUGNQF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCSCC3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCSCC3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.